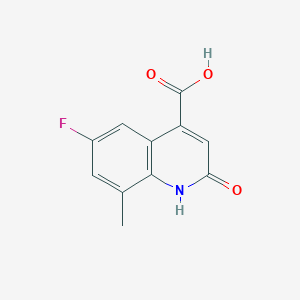![molecular formula C11H12FN3O B15068217 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction, which can be achieved in microdroplets and thin films. The deposition method and mild heating are crucial factors for product formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of microdroplets and thin films can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various spirocyclic amines. Substitution reactions can introduce different functional groups, leading to a diverse array of spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: This compound also features a spirocyclic structure and is synthesized through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition.
Spiro-fused bicyclo[3,2,2] octatriene: This compound has a unique 3D molecular scaffolding structure and displays aggregation-induced emission activity.
Uniqueness
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the fluorine atom and the specific arrangement of the spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
Eigenschaften
Molekularformel |
C11H12FN3O |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
6-fluorospiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C11H12FN3O/c12-7-1-2-9-8(5-7)10(16)15-11(14-9)3-4-13-6-11/h1-2,5,13-14H,3-4,6H2,(H,15,16) |
InChI-Schlüssel |
VWVRUIMLEDDHKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12NC3=C(C=C(C=C3)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


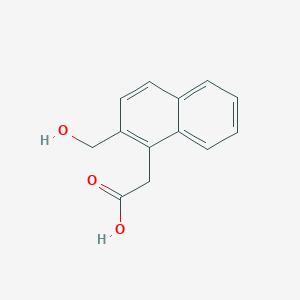
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)

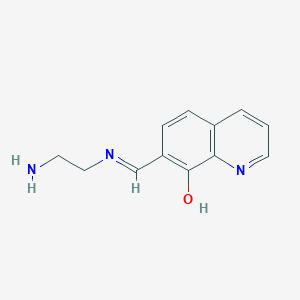
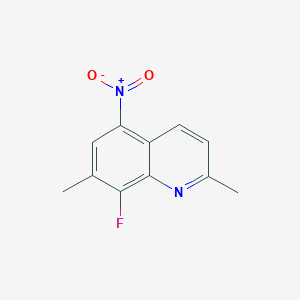



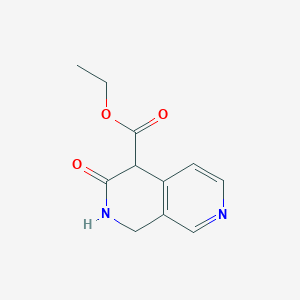
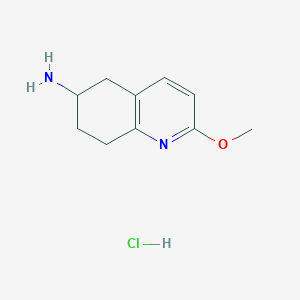
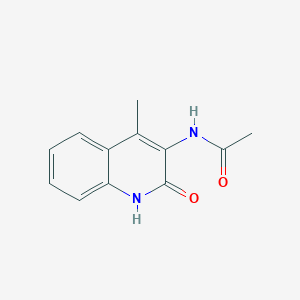

![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
